Tert-butyl 2-aminothiophene-3-carboxylate

Solid-State Chemistry Crystallization Formulation Development

Researchers requiring chemoselective deprotection in multi-step thieno[2,3-d]pyrimidine synthesis often face ester lability issues. tert-Butyl 2-aminothiophene-3-carboxylate solves this with orthogonal acid-labile protection, cleavable under mild TFA without degrading base-sensitive groups. • Solid crystalline, mp 54-56 °C: free-flowing at ambient, suitable for hot-melt extrusion. • XLogP3 = 2.6: ~0.9 log-unit increase over methyl ester, enabling lipophilicity-activity SAR. • Boiling point 289.6 °C: lower volatility reduces evaporative loss during scale-up. • ≥97% purity, available from multiple suppliers with global shipping.

Molecular Formula C9H13NO2S
Molecular Weight 199.27 g/mol
CAS No. 59739-05-8
Cat. No. B153151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-aminothiophene-3-carboxylate
CAS59739-05-8
Molecular FormulaC9H13NO2S
Molecular Weight199.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=C(SC=C1)N
InChIInChI=1S/C9H13NO2S/c1-9(2,3)12-8(11)6-4-5-13-7(6)10/h4-5H,10H2,1-3H3
InChIKeyMMDNHEKRFNBVIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-Butyl 2-Aminothiophene-3-Carboxylate: Key Building Block for Heterocyclic Synthesis


Tert-butyl 2-aminothiophene-3-carboxylate (CAS 59739-05-8) is a heterocyclic building block featuring a thiophene core substituted with an amino group at the 2-position and a tert-butyl ester at the 3-position [1]. This 2-aminothiophene-3-carboxylate scaffold is a well-established precursor in the synthesis of biologically active thieno[2,3-d]pyrimidines and has been explored as a core structure for adenosine A1 receptor allosteric enhancers and tumor-selective cytostatic agents [2]. The tert-butyl ester distinguishes the compound from its methyl and ethyl ester analogs by offering a unique combination of crystallinity, lipophilicity, and orthogonal protecting-group reactivity, making it a strategic choice for multi-step synthetic routes where chemoselective ester manipulation is required [3].

1
Heterocyclic synthesis scaffold – Precursor for thieno[2,3-d]pyrimidine pharmacophores and adenosine A1 receptor allosteric modulator research.
2
Orthogonal protecting-group strategy – Acid-labile tert-butyl ester enables selective C-3 carboxylate deprotection without disrupting base-sensitive groups.
3
Solid-form research fit – Intermediate melting point (54–56 °C) supports solid-dispersion screening and pre-formulation crystallinity studies.

Limitations of Methyl and Ethyl 2-Aminothiophene-3-Carboxylate Analogs


Although the 2-aminothiophene-3-carboxylate core is conserved across methyl, ethyl, and tert-butyl esters, these analogs are not interchangeable procurement items. The tert-butyl ester imparts a distinct solid-state morphology with a melting point of 54–56 °C, in contrast to the methyl ester (76–81 °C) and ethyl ester (42–49 °C), which directly affects handling, formulation, and crystallization behavior . More critically, the tert-butyl ester functions as an acid-labile protecting group that can be cleaved under mild acidic conditions (e.g., trifluoroacetic acid) to liberate the free carboxylic acid, whereas the methyl and ethyl esters require strongly basic or acidic hydrolysis conditions that may degrade sensitive functional groups [1]. This orthogonal reactivity, combined with a higher calculated LogP (XLogP3-AA = 2.6) that enhances organic-solvent solubility relative to the more polar methyl ester (LogP ≈ 1.7), makes the tert-butyl ester the preferred choice when synthetic routes demand selective deprotection or when downstream applications require controlled lipophilicity [2].

Target

tert-Butyl ester (mp 54–56 °C; XLogP3 2.6) – Selective acidolysis, moderate lipophilicity, crystalline solid at 20 °C.

Solid-state morphology and orthogonal deprotection define its workflow fit.

Analog Risk

Methyl/ethyl esters – Require strong acid/base hydrolysis; methyl ester mp 76–81 °C, ethyl ester mp 42–49 °C may become waxy.

Thermal behavior, deprotection conditions, and lipophilicity may shift away from target route requirements.

Quantitative Comparison of Tert-Butyl and Methyl/Ethyl Esters


Melting Point Comparison: Tert-Butyl vs. Methyl and Ethyl Esters

The melting point of tert-butyl 2-aminothiophene-3-carboxylate falls in a distinct intermediate range of 54–56 °C, which is 20–25 °C lower than the methyl ester and 5–12 °C higher than the ethyl ester . This thermal behavior directly influences solid-state handling, crystallinity, and the feasibility of melt-based formulation techniques .

Melting Point
Head-to-head
54–56 °C (Target) vs. 76–81 °C (Methyl) and 42–49 °C (Ethyl)
Supports solid-dispersion and melt-processing formulation screening.
Reported visual determination; purity ≥97%. Data to verify for specific lot.
Solid-State Chemistry Crystallization Formulation Development

Lipophilicity Advantage of Tert-Butyl Ester over Methyl Ester

The calculated partition coefficient (XLogP3-AA) of tert-butyl 2-aminothiophene-3-carboxylate is 2.6, compared with a LogP of approximately 1.7 for the methyl ester [1]. This ~0.9 log unit increase corresponds to an approximately 8-fold higher partition into organic phases, which can significantly influence reactivity in biphasic systems and biological membrane permeability in cell-based assays [2].

Lipophilicity (XLogP3)
Cross-study
XLogP3 2.6 vs. LogP ≈ 1.7 (Methyl ester); ΔLogP ≈ +0.9
Reported ~8-fold increase in organic-phase partition; may influence biphasic reactivity and cell-based assay permeability.
Predicted values (XLogP3); vendor-reported LogP data. Context-dependent.
Lipophilicity Drug Design Partition Coefficient

Orthogonal Deprotection Strategy: Acid-Labile Tert-Butyl Ester

The tert-butyl ester of 2-aminothiophene-3-carboxylic acid can be selectively cleaved under mild acidic conditions (e.g., 20–50% trifluoroacetic acid in dichloromethane) without affecting base-sensitive functionalities, whereas the corresponding methyl and ethyl esters typically require saponification with alkali hydroxides or strong mineral acids at elevated temperatures [1]. This orthogonal reactivity is a class-level feature of tert-butyl esters, extensively documented in the protective-group literature [1].

Deprotection Strategy
Class-level
TFA/CH₂Cl₂ at 25 °C, 1–2 h (Target) vs. NaOH/HCl reflux, several hours (Methyl/Ethyl)
Orthogonal acidolysis supports multi-step synthesis without exposing base-sensitive groups.
Class-level tert-butyl ester behavior (Greene & Wuts, 1999). Requires compound-specific validation.
Protecting Group Chemistry Orthogonal Synthesis Multi-Step Organic Synthesis

Higher Boiling Point of Tert-Butyl Ester vs. Methyl Ester

The predicted boiling point of tert-butyl 2-aminothiophene-3-carboxylate at 760 mmHg is 289.6 ± 20.0 °C, which is approximately 30 °C higher than that of the methyl ester (259.5 ± 20.0 °C) . While both compounds are typically purified by chromatography rather than distillation, the higher boiling point reflects greater thermal stability and lower volatility, reducing losses during solvent evaporation and vacuum drying .

Boiling Point
Cross-study
289.6 °C (Target) vs. 259.5 °C (Methyl ester); ΔT ≈ +30 °C
Lower volatility may reduce material loss during scale-up evaporation steps.
Predicted values (ACD/Labs Percepta). Data to verify under process conditions.
Purification Distillation Thermal Stability

Application Scenarios for Tert-Butyl 2-Aminothiophene-3-Carboxylate


Late-Stage Deprotection for Thienopyrimidine Pharmacophores

In the construction of thieno[2,3-d]pyrimidine-based kinase inhibitors or GPCR modulators, the 2-aminothiophene-3-carboxylate scaffold is cyclized with formamide or nitriles to form the fused pyrimidine ring. The tert-butyl ester allows the C-3 carboxylate to remain protected during the cyclization step and then be selectively removed under mild acidic conditions (TFA/CH₂Cl₂) without cleaving acid-sensitive groups elsewhere in the molecule [1]. This orthogonal strategy is not accessible with methyl or ethyl esters, which would require strongly basic hydrolysis conditions that could degrade the pyrimidine ring or other base-labile functionalities [1].

Solid-Form Screening and Pre-Formulation Studies

When a 2-aminothiophene-3-carboxylate derivative is identified as a preclinical lead, solid-form characterization is essential. The melting point of 54–56 °C for the tert-butyl ester places it in an attractive thermal window; it is a free-flowing crystalline solid at ambient temperature yet can be melted with modest energy input for hot-melt extrusion or melt-based formulation screening . In contrast, the ethyl ester (mp 42–49 °C) may become waxy or semi-solid under standard storage conditions, while the methyl ester (mp 76–81 °C) requires higher processing temperatures .

SAR Studies with Lipophilicity Modulation

SAR campaigns around the 2-aminothiophene core often require systematic variation of ester lipophilicity to fine-tune cellular permeability and solubility. The tert-butyl ester, with an XLogP3 of 2.6, provides a defined ~0.9-log-unit increase in lipophilicity relative to the methyl ester (LogP ≈ 1.7) [2]. This incremental change can be used to probe the lipophilicity-activity relationship without altering the core pharmacophore, enabling procurement of the tert-butyl ester as a deliberate tool for property optimization rather than mere synthetic convenience [2].

Low-Volatility Intermediates for Scale-Up Consistency

During process chemistry development, the higher boiling point of the tert-butyl ester (289.6 °C) relative to the methyl ester (259.5 °C) translates to lower volatility under reduced-pressure evaporation conditions . This reduces material loss during solvent swap and concentration steps, contributing to more reliable mass balance and yield reproducibility at the gram-to-kilogram scale .

Application
Selection Property
Validation Focus
Thienopyrimidine pharmacophore synthesis
Orthogonal acid-labile protecting group
Mild TFA deprotection compatibility with base-sensitive heterocycles
Solid-form and pre-formulation screening
Intermediate melting point (54–56 °C)
Ambient crystallinity and melt-processability window
Lipophilicity-activity relationship studies
Defined XLogP3 increase vs. methyl ester
Passive permeability and organic-solvent partition review
Scale-up process chemistry
Higher boiling point, lower volatility
Mass balance and yield reproducibility during evaporation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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